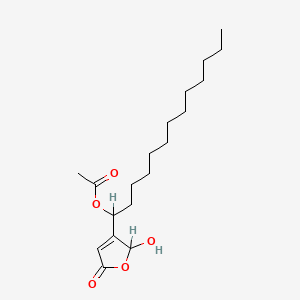

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate

Vue d'ensemble

Description

AGN-190383 est un inhibiteur de la phospholipase avec une activité anti-inflammatoire topique remarquable . Il s'agit d'un analogue de la 5-hydroxy-2(5H)-furanone du produit naturel marin manoalide . Ce composé a été étudié pour sa capacité à inhiber la phospholipase A2, une enzyme impliquée dans la libération d'acide arachidonique des membranes cellulaires, qui joue un rôle essentiel dans l'inflammation .

Méthodes De Préparation

La synthèse d'AGN-190383 implique plusieurs étapes :

Addition de bromure de dodécylmagnésium à la 5-triéthylsilyl-3-furfuraldéhyde : Cette réaction est suivie d'une acétylation in situ à l'aide d'anhydride acétique pour produire du 4-(1-acétoxytridécyl)-2-triéthylsilylfurane.

Oxydation par l'oxygène singulet : Le produit intermédiaire subit une oxydation par l'oxygène singulet dans le tétrahydrofurane (THF) en présence d'eau pour produire l'AGN-190383.

Les méthodes de production industrielle d'AGN-190383 ne sont pas largement documentées, mais la voie de synthèse décrite ci-dessus fournit une base pour la préparation à l'échelle du laboratoire.

Analyse Des Réactions Chimiques

L'AGN-190383 subit plusieurs types de réactions chimiques :

Les réactifs couramment utilisés dans ces réactions comprennent le bromure de dodécylmagnésium, l'anhydride acétique et l'oxygène singulet. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement à la formation d'AGN-190383.

Applications De Recherche Scientifique

L'AGN-190383 a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

L'AGN-190383 exerce ses effets en inhibant la phospholipase A2, ce qui bloque la libération d'acide arachidonique des membranes cellulaires . Cette inhibition réduit la production de médiateurs pro-inflammatoires, tels que les prostaglandines et les leucotriènes . Le composé inhibe également la mobilisation du calcium dans les cellules, contribuant ainsi davantage à son activité anti-inflammatoire .

Mécanisme D'action

AGN-190383 exerts its effects by inhibiting phospholipase A2, which blocks the release of arachidonic acid from cell membranes . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . The compound also inhibits calcium mobilization in cells, further contributing to its anti-inflammatory activity .

Comparaison Avec Des Composés Similaires

L'AGN-190383 est similaire à d'autres inhibiteurs de la phospholipase, tels que la manoalide, qui inhibe également la phospholipase A2 . L'AGN-190383 est unique en raison de sa structure spécifique en tant qu'analogue de la 5-hydroxy-2(5H)-furanone . Cette différence structurelle peut contribuer à ses propriétés pharmacologiques distinctes.

Composés similaires

Manoalide : Un produit naturel marin ayant une activité inhibitrice de la phospholipase similaire.

Inhibiteurs de la phospholipase A2 : D'autres composés de cette classe partagent des mécanismes d'action similaires, mais peuvent différer dans leurs structures chimiques et leurs activités spécifiques.

Activité Biologique

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate, also known as AGN-190383, is a compound recognized for its biological activity, particularly as a phospholipase inhibitor with notable anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic uses.

- IUPAC Name : this compound

- Molecular Formula : C19H32O5

- Molecular Weight : 340.5 g/mol

- CAS Number : 120755-15-9

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting phospholipase activity. This inhibition leads to a decrease in the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.

The compound acts primarily by:

- Inhibiting the activation of phospholipase A2 (PLA2), which is crucial for the release of arachidonic acid.

- Reducing the production of inflammatory cytokines and mediators in various cell types, including neutrophils and macrophages.

Research Findings

Several studies have documented the biological activity of AGN-190383:

Antimicrobial Activity

Research indicates that compounds structurally related to AGN-190383 possess antimicrobial properties. While direct studies on this compound are sparse, its mechanism of action could imply efficacy against certain bacterial strains through modulation of inflammatory responses during infections.

Case Study 1: In Vivo Efficacy

A study involving animal models demonstrated that administration of AGN-190383 significantly reduced inflammation markers in conditions mimicking arthritis. The results indicated a reduction in swelling and pain levels compared to control groups treated with placebo .

Case Study 2: Cellular Response

In vitro studies using human cell lines showed that AGN-190383 effectively decreased the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were stimulated with lipopolysaccharides (LPS) .

Propriétés

IUPAC Name |

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-17(23-15(2)20)16-14-18(21)24-19(16)22/h14,17,19,22H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXHMXIOLIYZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC(=O)OC1O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923552 | |

| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120755-15-9 | |

| Record name | Agn 190383 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120755159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-190383 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8JP0Y3QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.